

#### **GNE-207 CBP bromodomain inhibitor**

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An In-Depth Technical Guide to GNE-207: A Potent and Selective CBP Bromodomain Inhibitor

#### Introduction

GNE-207 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomain of the CREB-binding protein (CBP) and its close paralog, p300.[1][2][3] Developed through structure-activity relationship (SAR) investigations, GNE-207 represents a distinct chemical series designed to optimize potency and pharmacokinetic properties over earlier inhibitors.[1][4] Its high affinity for the CBP bromodomain and significant selectivity over other bromodomains, particularly BRD4, make it a valuable chemical probe for elucidating the biological roles of CBP/p300 in gene transcription and disease.[1][4] This guide provides a comprehensive technical overview of GNE-207, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

#### **Mechanism of Action**

CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that function as histone acetyltransferases (HATs).[1][5] They play a pivotal role in regulating gene expression by acetylating histone and non-histone proteins, which remodels chromatin into a more relaxed state, making it accessible to transcriptional machinery.[6]

A key functional module within CBP and p300 is the bromodomain (BRD), which acts as a "reader" of epigenetic marks by specifically recognizing and binding to acetylated lysine (KAc) residues on proteins, including histones.[1] This interaction is critical for recruiting and stabilizing transcriptional complexes at gene promoters and enhancers, thereby activating the expression of target genes.[7] Many of these target genes, such as the proto-oncogene MYC,



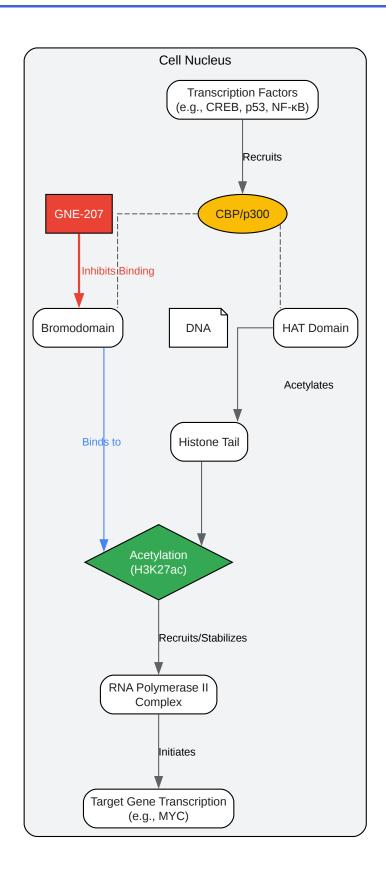




are implicated in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of various cancers.[6][7]

**GNE-207** exerts its inhibitory effect by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. This action physically blocks the interaction between CBP/p300 and acetylated chromatin, leading to the displacement of these co-activators from their target gene loci. The subsequent reduction in histone acetylation and transcriptional machinery recruitment results in the downregulation of key target genes like MYC.[4][7]





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Caption: GNE-207 Mechanism of Action in the CBP/p300 Signaling Pathway.



## **Data Presentation**

The following tables summarize the key quantitative data for **GNE-207**, derived from biochemical and cellular assays, as well as its chemical properties.

Table 1: In Vitro Potency and Selectivity of GNE-207

Target	Assay Type	Metric	Value	Reference Cell Line
СВР	Biochemical	IC <sub>50</sub>	1 nM	N/A
BRD4(1)	Biochemical	IC50	3.1 μΜ	N/A
Selectivity	Calculated	Fold Selectivity	>2500-fold (vs. BRD4(1))	N/A
MYC Expression	Cellular	EC <sub>50</sub>	18 nM	MV-4-11

Data sourced from multiple references.[1][2][3][4][8][9]

Table 2: In Vivo Pharmacokinetic (PK) Properties of GNE-207

Parameter	Value	Species	Dosage
Clearance	Moderate	Mouse	5 mg/kg
Oral Bioavailability	Acceptable	Mouse	5 mg/kg

Data sourced from multiple references.[1][2][3]

Table 3: Chemical Properties of GNE-207

Property	Value
CAS Number	2158266-58-9
Molecular Formula	С29Н30N6О3
Molecular Weight	510.59 g/mol



Data sourced from reference[8].

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize CBP bromodomain inhibitors like **GNE-207**.

# Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is commonly used to measure the binding affinity of an inhibitor to its target protein in a high-throughput format. It measures the disruption of the interaction between the CBP bromodomain and an acetylated histone peptide.

Principle: The assay relies on energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody recognizing the CBP protein tag (e.g., His-tag) and an acceptor fluorophore (e.g., AF488) conjugated to a ligand (e.g., biotinylated acetylated histone peptide, which binds to streptavidin-acceptor). When the protein and peptide interact, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

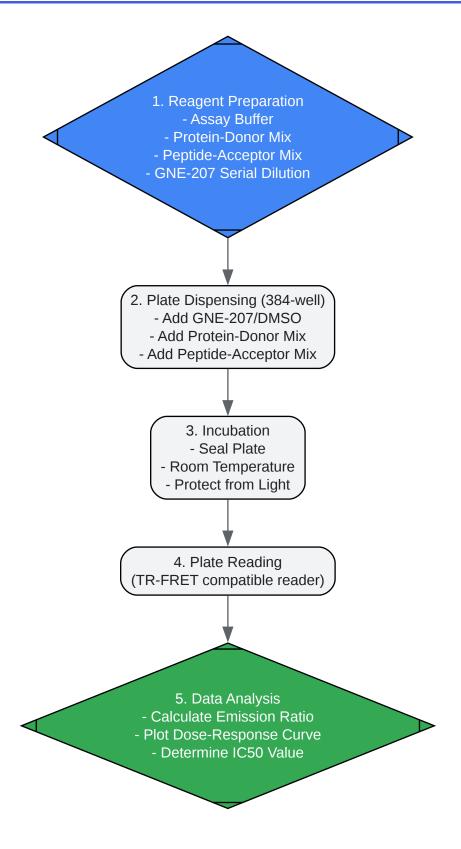
#### **Detailed Methodology:**

- Reagent Preparation:
  - Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris (pH 7.5), 0.01% Triton X-100,
    0.01% BSA, and 1 mM DTT.[10]
  - Protein-Donor Mix: Dilute recombinant His-tagged CBP bromodomain and a Tbconjugated anti-His antibody in assay buffer.
  - Peptide-Acceptor Mix: Dilute biotinylated H4 acetylated peptide and streptavidinconjugated AF488 in assay buffer.
  - Compound Dilution: Perform serial dilutions of GNE-207 in DMSO and then in assay buffer to achieve the desired final concentrations.



- Assay Procedure (384-well plate format):
  - Add 5 μL of the diluted GNE-207 or DMSO control to the appropriate wells.
  - $\circ$  Add 10  $\mu$ L of the Protein-Donor mix to all wells.
  - Add 5 μL of the Peptide-Acceptor mix to initiate the binding reaction.
  - Seal the plate and incubate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.[10]
- Data Acquisition and Analysis:
  - Read the plate using a microplate reader capable of TR-FRET detection.[11]
  - Measure the fluorescence emission at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor) after a time delay (e.g., 50 μs) to minimize background fluorescence.[10][12]
  - Calculate the ratio of acceptor to donor emission.
  - Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.





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Caption: General experimental workflow for a TR-FRET biochemical assay.



## Cellular Assay: MYC Expression in MV-4-11 Cells

This type of assay assesses the on-target effect of the inhibitor in a cellular context by measuring changes in the expression of a downstream target gene, such as MYC, in a relevant cancer cell line.

Principle: The MV-4-11 acute myeloid leukemia (AML) cell line is known to be dependent on CBP/p300 activity for the expression of the MYC oncogene.[1][4] By treating these cells with **GNE-207**, the effect on MYC mRNA or protein levels can be quantified to determine the cellular potency (EC<sub>50</sub>).

Detailed Methodology (using AlphaLISA for protein quantification):

- Cell Culture and Treatment:
  - Culture MV-4-11 cells in appropriate media and conditions.
  - Seed cells into a multi-well plate (e.g., 96-well) at a determined density.
  - Treat cells with a serial dilution of GNE-207 or DMSO as a vehicle control for a specified duration (e.g., 24-72 hours).
- Cell Lysis:
  - After incubation, pellet the cells and aspirate the supernatant.
  - Lyse the cells by adding a suitable lysis buffer (e.g., AlphaLISA Lysis Buffer) and agitate for 10-15 minutes.[13][14]
- AlphaLISA Procedure (384-well plate format):
  - $\circ\,$  Transfer a small volume (e.g., 5-10  $\mu L)$  of the cell lysate to a white opaque 384-well assay plate.[13]
  - Prepare an Acceptor Mix containing AlphaLISA Acceptor beads conjugated to an anti-MYC antibody and a biotinylated anti-MYC antibody. Add this mix to the lysate.[15]
  - Seal the plate and incubate at room temperature for at least 60 minutes.

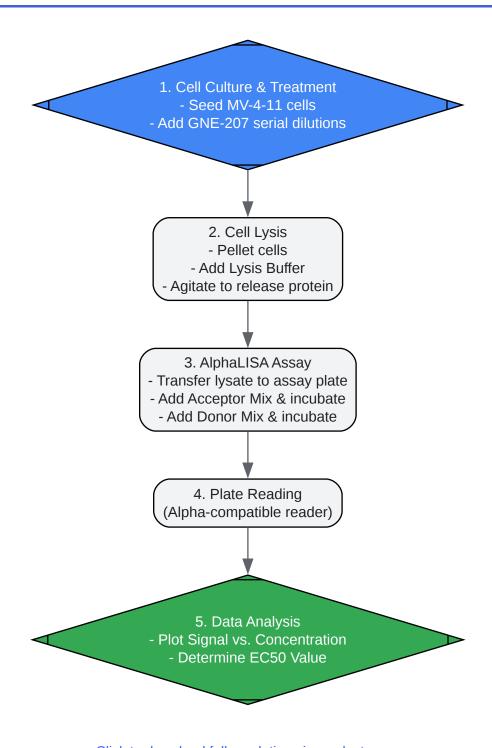
## Foundational & Exploratory





- Prepare a Donor Mix by diluting Streptavidin-coated Donor beads in an appropriate buffer.
  Add this mix to the wells under subdued light.[16]
- Seal the plate and incubate again for at least 60 minutes at room temperature in the dark.
  [14]
- Data Acquisition and Analysis:
  - Read the plate using an Alpha-compatible reader (e.g., EnVision).[13]
  - The signal generated is proportional to the amount of MYC protein in the lysate.
  - Plot the AlphaLISA signal against the logarithm of GNE-207 concentration and fit the data to determine the EC<sub>50</sub> value.





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**Caption:** General workflow for a cellular assay measuring MYC protein expression.

#### Conclusion

**GNE-207** is a highly potent and selective inhibitor of the CBP/p300 bromodomain.[1][4] With an IC<sub>50</sub> of 1 nM for CBP and excellent selectivity over BRD4, it serves as a precise tool for investigating the epigenetic functions of CBP/p300.[1][2][3] Its demonstrated cellular activity in



downregulating MYC expression and its favorable pharmacokinetic profile underscore its utility as an in vitro and in vivo chemical probe.[1] The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further understand the therapeutic potential of targeting the CBP/p300 bromodomain in oncology and other diseases.

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